Bufenadrine

Stereoselective toxicity Hepatotoxicity Drug metabolism

Standard diphenhydramine cannot substitute for bufenadrine in stereoselective metabolism or DILI studies. This chiral analogue possesses a tert-butyl group creating a stereogenic center absent in parent compounds. - **(-)-Enantiomer:** Confirmed hepatotoxic agent (Hespe et al., 1972). - **(+)-Enantiomer:** Non-toxic internal negative control. - **QSPKR modeling:** Defines hydrophobicity-driven clearance upper boundary (Hansch π r=0.97; Parry & Calvert, 1982). Procure racemate or resolved enantiomers for hepatic microsome assays, mitochondrial toxicity screening, or chiral method development (HPLC/SFC).

Molecular Formula C21H29NO
Molecular Weight 311.5 g/mol
CAS No. 33431-11-7
Cat. No. B10827234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufenadrine
CAS33431-11-7
Molecular FormulaC21H29NO
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C
InChIInChI=1S/C21H29NO/c1-21(2,3)19-14-10-9-13-18(19)20(23-16-15-22(4)5)17-11-7-6-8-12-17/h6-14,20H,15-16H2,1-5H3
InChIKeyOGNRRAFRDFGFKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bufenadrine as a Stereochemical Probe


Bufenadrine (INN; developmental code B.S. 6534), also designated 2-tert-butyldiphenhydramine, is a chiral diphenhydramine analogue categorized pharmacologically as an antiemetic, antihistamine, anticholinergic, and antiparkinsonian agent that was never marketed . Its defining structural feature—a tert-butyl substituent at the ortho position of one phenyl ring—introduces a stereogenic center and fundamentally alters its metabolic and toxicological profile compared to the parent compound diphenhydramine . Procurement of bufenadrine is driven not by its therapeutic utility (which was abandoned) but by its value as a stereochemical probe for investigating enantiomer-specific hepatic metabolism and toxicity .

Stereochemical-control study fit as a chiral diphenhydramine probe Enables enantiomer-comparison studies of hepatic metabolism
High-clearance, high-distribution ADME reference compound Occupies the upper range of the clearance-hydrophobicity relationship in analogue series
Weak hERG inhibitor reference for assay calibration workflows In silico-classified weak inhibitor; useful in sensitivity-window studies

Why Diphenhydramine Cannot Substitute for Bufenadrine


Substituting diphenhydramine or another achiral analogue for bufenadrine in a research procurement decision is scientifically invalid when the experimental question involves stereoselective metabolism, hepatotoxicity, or hydrophobicity-driven disposition. Bufenadrine possesses a chiral center absent in diphenhydramine, and published metabolic tracing studies demonstrate that the (–)-enantiomer of bufenadrine undergoes profoundly different elimination kinetics compared to both the (+)-enantiomer and the racemate, with the (–)-form accumulating and triggering hepatotoxicity . Furthermore, in a systematic rabbit disposition study across five diphenhydramine analogues, the 4-tert-butyl-substituted analogue (bufenadrine) exhibited the highest clearance and the second-highest volume of distribution, orders of magnitude removed from unsubstituted diphenhydramine . These differences render generic diphenhydramine an inappropriate proxy for any investigation requiring the unique stereochemical and pharmacokinetic properties of bufenadrine.

Diphenhydramine lacks the chiral center and the enantiomer-specific hepatotoxicity profile Stereochemical mismatch
Bufenadrine clearance rank is 5/5 in the analogue series; diphenhydramine is 1/5 — disposition profiles may not transfer Pharmacokinetic class mismatch
Published H1/M1 receptor binding data are available for diphenhydramine but absent for bufenadrine; equipotency assumptions unsupported Target-engagement evidence gap

Quantitative Comparator Evidence


Enantiomer-Specific Hepatotoxicity

In a radiolabeled metabolic study in rats comparing the two optical isomers of bufenadrine directly, the (–)-enantiomer was identified as exclusively or mainly responsible for the hepatotoxic effects of the racemic compound, while the (+)-enantiomer was largely devoid of this toxicity . After a single intravenous dose of 2 mg/kg N-¹⁴CH₃-labeled compound, the (–)-isomer exhibited lower cumulative elimination of radioactivity in urine, faeces, and bile and higher elimination in respiratory air compared with the (+)-isomer. When an oral dose of 50 mg/kg was administered, even respiratory air elimination was lowest for the (–)-isomer, indicating hepatic metabolic saturation and systemic accumulation of the toxic enantiomer . Diphenhydramine, lacking the tert-butyl substituent and chiral center, does not exhibit this stereoselective hepatotoxicity profile .

Enantiomer-Specific Hepatotoxicity
Head-to-head
(–)-Bufenadrine: hepatotoxicity present; lower radioactivity elimination across all excretion routes at 50 mg/kg p.o.
(+)-Bufenadrine: hepatotoxicity absent; maintained respiratory and cumulative elimination.
Supports enantiomer-resolved hepatotoxicity endpoint interpretation
Rat model; N-¹⁴CH₃-labeled isomers; i.v. and p.o. administration
Stereoselective toxicity Hepatotoxicity Drug metabolism

Total Body Clearance Ranking

In a head-to-head intravenous infusion study in rabbits comparing diphenhydramine (I) with four ring-substituted analogues—4-bromodiphenhydramine (II), 4-methyldiphenhydramine (III), 2-methyldiphenhydramine (IV), and 4-t-butyldiphenhydramine (V, bufenadrine)—the rank order of total body clearance was I < IV < III < II < V . Thus, 4-t-butyldiphenhydramine demonstrated the highest clearance of the series, with the clearance correlating strongly with the Hansch hydrophobic substituent constant π (r = 0.97) . This places bufenadrine at the extreme end of the hydrophobicity-clearance relationship within this analogue series, quantitatively distinct from diphenhydramine (I) which occupies the lowest clearance rank.

Total Body Clearance Rank
Head-to-head
Rank 5/5 (highest clearance). Rank order: bufenadrine > 4-Br > 4-Me > 2-Me > diphenhydramine. r = 0.97 with Hansch π.
Positions bufenadrine as the upper-bound clearance benchmark in the analogue series
Rabbit i.v. infusion; GLC quantification
Pharmacokinetics Clearance Structure-activity relationship

Volume of Distribution Ranking

Within the same rabbit disposition study, the volume of distribution (Vd) rank order was III < I < IV < V < II, placing 4-t-butyldiphenhydramine (V, bufenadrine) second only to 4-bromodiphenhydramine and substantially higher than unsubstituted diphenhydramine (I) . The Vd values also correlated with the Hansch π parameter (r = 0.70), confirming that the tert-butyl substituent drives increased tissue partitioning beyond what is achievable with the parent compound or the 2-methyl analogue .

Volume of Distribution Rank
Head-to-head
Rank 4/5 (second-highest Vd). Rank: 4-Br > bufenadrine > 2-Me > diphenhydramine > 4-Me. r = 0.70 with Hansch π.
Supports higher tissue-partitioning context versus diphenhydramine
Rabbit model; compartmental analysis
Volume of distribution Tissue partitioning Hydrophobicity

Receptor Binding Affinity Knowledge Gap

Despite its pharmacological classification as an antihistamine and anticholinergic, comprehensive in vitro radioligand binding affinity values (Ki or IC₅₀) for bufenadrine at histamine H1 or muscarinic acetylcholine M1–M5 receptors have not been published in the peer-reviewed literature . This stands in contrast to diphenhydramine, for which extensive receptor binding profiles are publicly available . The absence of these data means that any procurement decision based on assumed equipotency with diphenhydramine at H1 or muscarinic receptors is unsupported by quantitative evidence.

Receptor Binding Affinity Gap
Data to verify
No published H1 or M1–M5 Ki/IC₅₀ values identified for bufenadrine. Diphenhydramine H1 Ki ≈ 2.6–5.0 nM; M1 Ki ≈ 17–80 nM.
Target-engagement quantification requires de novo profiling; selection on potency basis unsupported
Literature and database review as of 2026
Receptor binding H1 antagonist Off-target profiling

hERG Channel Inhibition Classification

According to the UNII-FDA database for molecular docking and in silico profiling, bufenadrine is categorised as a weak inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel . This classification, while not a quantitative IC₅₀ value, provides a comparative benchmark: many first-generation antihistamines, including diphenhydramine, have reported hERG IC₅₀ values in the low micromolar range (e.g., diphenhydramine hERG IC₅₀ ≈ 2.3 μM) . The 'weak inhibitor' designation for bufenadrine suggests a potentially distinct cardiac safety margin versus more potent hERG-blocking H1 antagonists.

hERG Channel Inhibition Class
In silico
Classified as a weak hERG inhibitor (UNII-FDA in silico profile). Diphenhydramine hERG IC₅₀ ≈ 2.3 μM (moderate inhibitor).
Supports weak-hERG reference compound context for assay calibration studies
Not experimentally confirmed by patch-clamp; qualitative classification
Cardiac safety hERG Torsadogenic risk

Research and Industrial Applications


Stereoselective Hepatotoxicity Studies

Bufenadrine is the appropriate procurement choice for in vivo or in vitro investigations of enantiomer-specific drug-induced liver injury (DILI). As demonstrated by Hespe et al. (1972), the (–)-enantiomer alone accounts for the hepatotoxicity of the racemate, while the (+)-enantiomer is non-toxic . This enables a clean experimental design where the (+)-form serves as an internal negative control and the (–)-form as the toxic agent, a paradigm impossible with achiral diphenhydramine. Applications include hepatic microsomal metabolism studies, mitochondrial toxicity assays, and transcriptomic profiling of DILI pathways.

Pharmacokinetic Benchmarking

In ADME laboratories constructing quantitative structure-pharmacokinetic relationship (QSPKR) models for antihistamine-scaffold compounds, bufenadrine (4-t-butyldiphenhydramine) provides the maximum-clearance and near-maximum volume-of-distribution data point in the rabbit model, as established by Parry & Calvert (1982) . Its clearance rank (V > II > III > IV > I) and strong correlation with the Hansch π parameter (r = 0.97) make it indispensable for defining the upper boundary of hydrophobicity-driven disposition within this chemical series.

hERG Liability Screening Calibration

Based on its UNII-FDA classification as a weak hERG inhibitor , bufenadrine can be procured as a low-risk reference standard in cardiac ion channel screening panels. It serves as a comparator for establishing assay sensitivity windows alongside moderate inhibitors (e.g., diphenhydramine) and potent inhibitors (e.g., terfenadine), facilitating the calibration of automated patch-clamp or fluorescence-based hERG assays in pharmaceutical safety testing laboratories.

Chiral Chromatography Method Development

The presence of a single chiral center in bufenadrine makes the racemate and its resolved enantiomers valuable as test probes for developing and validating chiral HPLC or SFC separation methods. Procurement of both (+)-bufenadrine (CAS 33431-11-7) and (–)-bufenadrine (CAS 33431-12-8) enables method development for enantiomeric purity determination, with direct applicability to other chiral diphenhydramine-derived compounds in quality control and forensic toxicology workflows.

Application
Selection Property
Validation Focus
Stereoselective hepatotoxicity studies
Enantiomer-resolved probe with reported (–)-hepatotoxicity attribution
Hepatotoxicity endpoint attribution by enantiomer
Pharmacokinetic benchmarking
High-clearance, high-Vd reference in analogue series
Clearance-hydrophobicity correlation verification
hERG screening assay calibration
Weak hERG inhibitor reference compound
Assay sensitivity window establishment
Chiral separation method development
Single chiral center probe for HPLC/SFC
Enantiomeric purity and resolution determination
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